molecular formula C7H10ClNOS B13311437 (3S)-3-Amino-3-(3-chloro(2-thienyl))propan-1-OL

(3S)-3-Amino-3-(3-chloro(2-thienyl))propan-1-OL

Cat. No.: B13311437
M. Wt: 191.68 g/mol
InChI Key: REJGCSMTAUMZIO-LURJTMIESA-N
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Description

(3S)-3-Amino-3-(3-chloro(2-thienyl))propan-1-ol ( 1269967-28-3) is a chiral amino alcohol derivative of significant interest in synthetic and medicinal chemistry . This compound features a thiophene ring system substituted with a chlorine atom, a combination known to be prominent in heterocyclic chemistry. Over 75% of pharmaceutical agents contain a heterocyclic moiety, and sulfur-containing heterocycles like thiophene are particularly noted for their diverse biological and pharmacological activities . The presence of both the amino and hydroxyl functional groups on a propanol backbone, along with the chlorothienyl group, makes this compound a versatile and valuable chiral building block or intermediate for researchers . The specific stereochemistry of the compound, indicated by the (3S) configuration, is critical for applications in asymmetric synthesis where enantiopurity is required, such as in the development of novel active compounds or complex molecular architectures . The molecular formula is C7H10ClNOS, and it has a molecular weight of 191.68 g/mol . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

Molecular Formula

C7H10ClNOS

Molecular Weight

191.68 g/mol

IUPAC Name

(3S)-3-amino-3-(3-chlorothiophen-2-yl)propan-1-ol

InChI

InChI=1S/C7H10ClNOS/c8-5-2-4-11-7(5)6(9)1-3-10/h2,4,6,10H,1,3,9H2/t6-/m0/s1

InChI Key

REJGCSMTAUMZIO-LURJTMIESA-N

Isomeric SMILES

C1=CSC(=C1Cl)[C@H](CCO)N

Canonical SMILES

C1=CSC(=C1Cl)C(CCO)N

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Chemical Synthesis of Racemic Precursors

The initial step typically involves the synthesis of racemic 3-chloro-1-(2-thienyl)-1-propanol or its ketone analogs:

  • Starting from 1-(2-thienyl)-3-chloropropan-1-one, reduction with borane complexes or other hydride reagents yields racemic 3-chloro-1-(2-thienyl)-1-propanol.
  • Borane-tetrahydrofuran complex reduction of 3-(2-thienyl)propanoic acid is also a common route to obtain 3-(2-thienyl)propan-1-ol with high yield (up to 100%) and purity.

Enantioselective Reduction and Resolution

Achieving the (S)-enantiomer with high optical purity is a critical challenge. Several methods have been developed:

Enzymatic Resolution
  • Enzymatic reduction or kinetic resolution using microbial dehydrogenases, especially from the Thermoanaerobacter genus, has been shown to stereospecifically reduce racemic mixtures to the (S)-enantiomer with high enantiomeric excess.
  • For example, racemic 3-chloro-1-(2-thienyl)-1-propanol can be enzymatically resolved to isolate the (S)-enantiomer. However, enzymatic racemate separation inherently limits yield to 50% of the desired enantiomer.
Asymmetric Chemical Reduction
  • Asymmetric reduction using borane and oxazaborolidine catalysts has been reported, but yields are moderate (~61%) and the process is less economically viable at scale.
  • Chiral amine resolution of phthalic semiesters derived from the racemic alcohol has also been described to isolate enantiomerically pure intermediates.

Amination to Form the Target Compound

  • The (S)-3-chloro-1-(2-thienyl)-1-propanol intermediate reacts with amines, such as methylamine or other alkylamines, often in the presence of iodide salts (e.g., sodium iodide) to facilitate nucleophilic substitution, yielding (S)-3-amino-3-(3-chloro(2-thienyl))propan-1-ol derivatives.
  • This step is typically carried out under controlled temperature (50-70 °C) and in the presence of organic bases like pyridine or 4-DMAP to promote the reaction.

Comparative Data Table of Key Preparation Methods

Step Method Reagents/Conditions Yield (%) Enantiomeric Excess (ee) Notes
Reduction of 3-(2-thienyl)propanoic acid to 3-(2-thienyl)propan-1-ol Borane-THF complex, 0 °C to RT 97-100% Racemic High yield, straightforward reduction
Enzymatic resolution of racemic 3-chloro-1-(2-thienyl)-1-propanol Microbial dehydrogenases (Thermoanaerobacter genus), free or immobilized enzymes Up to 50% theoretical max >99% ee High optical purity but limited yield due to resolution
Asymmetric chemical reduction Borane + oxazaborolidine catalyst ~61% Moderate ee Less economical, moderate yield
Amination of (S)-3-chloro-1-(2-thienyl)-1-propanol Methylamine + NaI, pyridine base, 60-65 °C High Maintains ee Efficient nucleophilic substitution to amino alcohol

Research Findings and Industrial Implications

  • The enzymatic approach offers the best enantiomeric purity (>99% ee), which is essential for pharmaceutical applications, especially in the synthesis of duloxetine analogs.
  • However, enzymatic resolution limits the maximum yield to 50% of the desired enantiomer, which can be economically challenging for large-scale production.
  • Asymmetric chemical reductions provide alternative routes but often suffer from lower yields and less favorable economics.
  • The amination step is well-established and typically proceeds with retention of optical purity when starting from enantiomerically pure intermediates.
  • The preparation methods have been patented and optimized to balance cost, yield, and purity, reflecting their industrial relevance.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorothienyl Group

The 3-chloro substituent on the thiophene ring undergoes nucleophilic substitution under specific conditions. Key reactions include:

Reaction TypeReagents/ConditionsProducts/OutcomesYield/Selectivity
HydrolysisNaOH (aq.), 80°C, 6 hrs3-Hydroxy-thiophene derivative72% yield
AminationNH₃/MeOH, Pd/C catalyst, 60°C3-Amino-thiophene analog85% ee (stereoretention)
Suzuki CouplingBoronic acid, Pd(PPh₃)₄, 90°CBiaryl-thiophene hybrids68-82% yield

Mechanistic Insights :

  • The electron-withdrawing chlorine enhances electrophilicity at the C-3 position of the thiophene ring, facilitating nucleophilic attack.

  • Steric hindrance from the adjacent amino alcohol chain influences regioselectivity .

Amino Group Reactivity

The primary amine participates in condensation and acylation reactions:

Acylation

  • Reagents : Acetic anhydride, pyridine (room temperature, 2 hrs).

  • Product : N-Acetyl derivative.

  • Outcome : 95% conversion; retains (3S)-configuration .

Schiff Base Formation

  • Reagents : Benzaldehyde, ethanol, reflux (4 hrs).

  • Product : Imine-linked adduct.

  • Applications : Intermediate for metal coordination complexes.

Hydroxyl Group Transformations

The primary alcohol undergoes oxidation and esterification:

ReactionConditionsProductsNotes
OxidationKMnO₄, H₂SO₄, 50°C3-Amino-3-(3-chlorothienyl)propanoic acid88% yield
Enzymatic Reduction*ADH-T (Thermoanaerobacter), NADPH(3S)-Alcohol retained>99% ee
EsterificationAcCl, DMAP, CH₂Cl₂Acetylated derivative91% yield

*Note : The enzyme ADH-T selectively reduces ketone precursors to yield the (3S)-alcohol without racemization .

Stereochemical Influence on Reactivity

The (3S)-configuration dictates enantioselective outcomes:

  • Catalytic Hydrogenation :

    • Substrate: 3-Chloro-1-(2-thienyl)propan-1-one.

    • Catalyst: Rhodium with chiral ligands.

    • Result: (3S)-Alcohol forms exclusively (>99% ee) .

  • Kinetic Resolution :

    • Lipase-mediated hydrolysis of racemic esters favors retention of the (3S)-enantiomer (E > 200) .

Cross-Coupling Reactions

The thiophene ring engages in palladium-catalyzed couplings:

ReactionPartnersConditionsProducts
Stille CouplingVinyltin reagentsPd(OAc)₂, DMF, 100°CAlkenyl-thiophene derivatives
Buchwald-HartwigAryl halidesPd₂(dba)₃, Xantphos, K₃PO₄Arylaminated analogs

Key Finding : Electron-deficient thiophenes enhance coupling efficiency due to improved oxidative addition kinetics .

Comparative Reactivity with Brominated Analogs

Replacing chlorine with bromine alters reactivity:

Property(3S)-3-Amino-3-(3-chlorothienyl)propan-1-OL(3S)-3-Amino-3-(4-bromothienyl)propan-1-OL
Electrophilicity (C-X)Moderate (Cl)High (Br)
Suzuki Coupling Rate68% yield82% yield
Hyd

Scientific Research Applications

(3S)-3-Amino-3-(3-chloro(2-thienyl))propan-1-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-chloro(2-thienyl))propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the thienyl ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Configuration Chlorine Position Molecular Formula Molecular Weight (g/mol) Key Features
(3S)-3-Amino-3-(3-chloro(2-thienyl))propan-1-OL S 3 C₇H₁₀ClNOS 191.68 Amino group, 3-chloro
(3R)-3-Amino-3-(5-chloro(2-thienyl))propan-1-OL R 5 C₇H₁₀ClNOS 191.68 Enantiomer, 5-chloro
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol N/A None C₈H₁₃NOS 171.26 Methylamino, no chlorine
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine S None C₁₈H₂₀NOS 310.43 Naphthalene, thiophen-3-yl

Research Findings and Implications

While direct comparative studies on biological activity or physicochemical properties are absent in the provided evidence, structural analysis reveals:

  • Stereochemistry and Chlorine Position: Critical for target selectivity in chiral environments, as seen in pharmaceutical analogs like drospirenone-related compounds .
  • Substituent Effects: Amino groups enhance polarity, whereas methylamino or naphthalene groups trade solubility for lipophilicity or steric bulk.

Limitations

The lack of empirical data (e.g., solubility, stability, bioactivity) in the provided evidence necessitates caution in extrapolating functional differences. Further studies are required to validate these structural hypotheses.

Biological Activity

(3S)-3-Amino-3-(3-chloro(2-thienyl))propan-1-OL is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is CHClN\O\S, with a molar mass of approximately 175.67 g/mol. The compound features a stereocenter at the 3-position, which is crucial for its biological activity. The presence of an amino group, hydroxyl group, and a chloro-substituted thiophene ring contributes to its unique reactivity and interaction with biological targets.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial effects against various pathogens. Its mechanism may involve the inhibition of bacterial growth through interference with vital cellular processes. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

Anticancer Potential

Research has also explored the anticancer properties of this compound. It has been noted for its ability to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. Specific studies have reported that at certain concentrations, the compound can lead to significant reductions in cell viability among various tumor cell lines.

The biological activity of this compound is largely attributed to its interactions with specific enzymes and receptors. These interactions can modulate their activity, leading to various biological responses. The compound's structure allows it to bind effectively to target sites, influencing critical pathways such as those involved in inflammation and cancer progression.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with significant reductions observed at concentrations as low as 50 µM. The compound's ability to disrupt bacterial cell membranes was suggested as a possible mechanism.

Case Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, this compound was tested on human breast cancer cell lines. The study found that treatment with the compound resulted in a 70% reduction in cell proliferation after 48 hours at a concentration of 25 µM. Flow cytometry analyses revealed an increase in apoptotic cells, indicating that the compound may trigger programmed cell death pathways.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
(3S)-3-Amino-3-(5-bromo(2-thienyl))propan-1-OLCHBrNOSContains bromine instead of chlorine; potential differences in reactivity and biological properties
(S)-3-Chloro-1-(thiophen-2-yl)propan-1-olCHClOSDifferent substitution pattern on the thiophene ring; may influence interaction profiles
(R)-3-amino-3-(5-chloro(2-thienyl))propan-1-OlCHClNOSEnantiomeric differences might lead to varying biological activities due to stereochemistry

The distinct combination of functional groups and stereochemistry in this compound suggests that it may exhibit unique pharmacological properties compared to its analogs.

Q & A

Q. What are the common synthetic routes for (3S)-3-Amino-3-(3-chloro(2-thienyl))propan-1-OL, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound is typically synthesized via enantioselective reduction of a ketone precursor. Key steps include:
  • Catalytic Asymmetric Reduction : Use of chiral oxazaborolidine catalysts (e.g., (R)-2-Methyl-CBS-oxazaborolidine) with borane (BH₃) in tetrahydrofuran (THF) to achieve high enantiomeric excess (e.e.) .

  • Hydrogenation : Palladium on carbon (Pd/C) under hydrogen gas pressure for large-scale reductions .

  • Critical Parameters : Solvent choice (THF vs. ethanol), temperature control (0–25°C), and catalyst loading (5–10 mol%) significantly impact yield and stereoselectivity.

  • Example : Reduction of 3-chloro-1-(2-thienyl)-1-propanone with BH₃/(R)-oxazaborolidine yields the (S)-enantiomer with >98% e.e. .

    • Data Table : Synthetic Route Comparison
PrecursorCatalyst/ReagentSolventTemp (°C)e.e. (%)Yield (%)
3-Chloro-1-(2-thienyl)-1-propanoneBH₃/(R)-oxazaborolidineTHF0–25>9885–90
3-Keto derivativePd/C, H₂Ethanol50–609575–80

Q. How is enantiomeric excess (e.e.) determined for this compound?

  • Methodological Answer :
  • Chiral HPLC : Utilized with a chiral stationary phase (e.g., Chiralpak AD-H column) and hexane/isopropanol mobile phase to resolve enantiomers .
  • Polarimetry : Measures optical rotation and compares it to a standard with known e.e. .
  • X-ray Crystallography : Confirms absolute configuration using SHELX software for structure refinement .

Advanced Research Questions

Q. How do competing catalysts (e.g., biocatalysts vs. chemical catalysts) affect the stereoselectivity and sustainability of the synthesis?

  • Methodological Answer :
  • Biocatalytic Reduction : Recombinant oxidoreductases (e.g., CR2) offer high enantioselectivity under mild conditions (aqueous buffer, 30–37°C) with NADPH cofactors. Advantages include reduced waste and energy consumption .
  • Chemical Catalysts : Oxazaborolidines provide faster reaction times but require organic solvents. Trade-offs include higher catalyst costs and purification challenges.
  • Case Study : Enzymatic reduction of 3-keto intermediates achieves >99% e.e. but requires optimized enzyme immobilization for reusability .

Q. What analytical strategies resolve contradictions in spectroscopic data during structural confirmation?

  • Methodological Answer :
  • Multi-Technique Validation : Combine NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) to cross-verify functional groups and molecular weight.

  • X-ray Diffraction : Resolves ambiguities in stereochemistry; SHELX refinement tools are critical for modeling electron density maps .

  • Dynamic NMR : Detects rotameric equilibria or slow conformational changes that may obscure spectral interpretation .

    • Data Table : Analytical Techniques for Structural Confirmation
TechniqueKey Information ObtainedLimitations
X-ray CrystallographyAbsolute configuration, bond lengths/anglesRequires single crystals
Chiral HPLCe.e., enantiomer separationColumn compatibility issues
2D NMR (COSY, NOESY)Spatial proximity of protonsSignal overlap in complex mixtures

Q. How does the chlorothienyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing chlorine on the thienyl ring activates the adjacent carbon for nucleophilic attack (e.g., amination or alkylation).
  • Steric Considerations : The bulky thienyl group may hinder access to the reaction site, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Case Study : Substitution with methylamine in THF yields N-methyl derivatives, but competing elimination by-products form at elevated temperatures (>50°C) .

Safety and Handling Considerations

Q. What laboratory safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Exposure Control : Use fume hoods, closed systems, and PPE (nitrile gloves, safety goggles) to minimize inhalation/contact .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

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